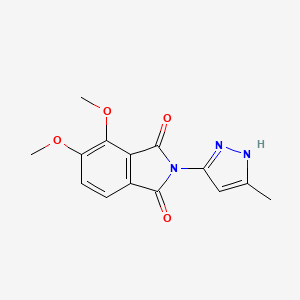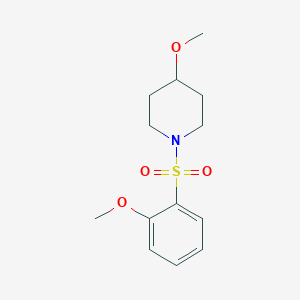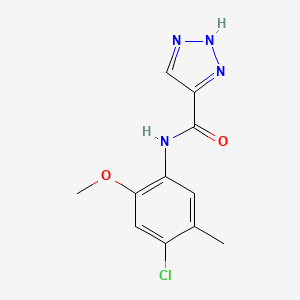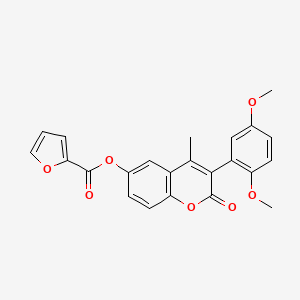
4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (DMIP) is a novel compound with a wide range of biological activities. It has been synthesized and studied extensively in recent years, and its potential applications in scientific research, drug development, and other areas are becoming increasingly clear.
科学研究应用
4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of potential applications in scientific research. It has been used in studies of the interaction between proteins and small molecules, as well as in studies of the molecular basis of disease. It has also been used in studies of cell signaling and drug design. In addition, this compound has been used in studies of the structure and function of proteins, as well as in the development of new drug delivery systems.
作用机制
The exact mechanism of action of 4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is not yet fully understood. However, it is believed to interact with proteins, nucleic acids, and other biomolecules in order to affect their structure and function. It is also believed to interact with cell membranes, and to interact with receptor proteins in order to affect cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to modulate the activity of ion channels, and to affect the expression of genes. In addition, this compound has been shown to modulate the activity of receptors, and to affect cellular signaling pathways.
实验室实验的优点和局限性
4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be purified by recrystallization. In addition, it is relatively stable, and can be stored for extended periods of time. However, this compound is also relatively expensive, and can be toxic in large doses.
未来方向
There are a number of potential future directions for research into the use of 4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione. It could be used to develop new drugs and drug delivery systems, and to study the molecular basis of disease. In addition, this compound could be used to study the structure and function of proteins, and to study the interaction between proteins and small molecules. Finally, this compound could be used to study the effects of environmental pollutants on biological systems.
合成方法
4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized using a number of different methods. The most common method is the reaction of 4,5-dimethoxybenzaldehyde with 5-methyl-1H-pyrazol-3-ylhydrazine in the presence of a base. This reaction produces a yellow solid, which can then be purified by recrystallization. Other methods include the reaction of 4,5-dimethoxybenzaldehyde with 5-methyl-1H-pyrazol-3-ylhydrazine in the presence of a strong acid, or the reaction of 4,5-dimethoxybenzaldehyde with 5-methyl-1H-pyrazol-3-ylhydrazine in the presence of a Lewis acid.
属性
IUPAC Name |
4,5-dimethoxy-2-(5-methyl-1H-pyrazol-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-7-6-10(16-15-7)17-13(18)8-4-5-9(20-2)12(21-3)11(8)14(17)19/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKVQKJONTUTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6583217.png)


![N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B6583242.png)



![3-cyano-N-cyclopropyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6583280.png)
![2-(1-methyl-1H-indol-3-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6583282.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6583288.png)
![1-(2,3-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6583296.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6583305.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6583310.png)
